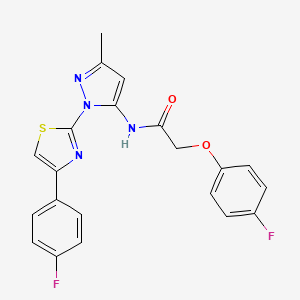

2-(4-fluorophenoxy)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Description

2-(4-fluorophenoxy)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound featuring a pyrazole-thiazole core substituted with fluorophenyl and acetamide groups. Its structural complexity arises from the integration of a thiazole ring linked to a 3-methylpyrazole moiety, with dual 4-fluorophenoxy and 4-fluorophenyl substituents. This compound shares structural motifs with agrochemicals (e.g., Fipronil derivatives) and pharmaceuticals, where fluorinated aromatic groups enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N4O2S/c1-13-10-19(25-20(28)11-29-17-8-6-16(23)7-9-17)27(26-13)21-24-18(12-30-21)14-2-4-15(22)5-3-14/h2-10,12H,11H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYKCHHQPGDGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-(4-fluorophenoxy)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves multistep reactions. The precursor molecules, such as 4-fluorophenol, 4-fluoroaniline, and thiazol, are subjected to conditions like nitration, reduction, and subsequent acylation.

Industrial production methods: : Industrial synthesis could entail large-scale production in reactors under controlled conditions, optimizing the yield and purity through continuous monitoring. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and time.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity is governed by its acetamide , thiazole , and fluorinated aromatic groups:

A. Hydrolysis of Acetamide

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.

-

Products : 2-(4-Fluorophenoxy)acetic acid and 1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine .

B. Electrophilic Aromatic Substitution

-

Site : Fluorophenyl rings undergo halogenation or nitration at para positions due to electron-withdrawing fluorine.

-

Example : Nitration with HNO₃/H₂SO₄ yields nitro derivatives at C4 of the fluorophenyl group .

C. Thiazole Ring Modifications

-

Bromination : Thiazole reacts with Br₂ in acetic acid, substituting at C5 (activated by N and S) .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .

Catalytic and Solvent Effects

Table 2: Reaction Optimization Data

Stability and Degradation

Key Degradation Products :

Reaction Mechanisms

A. Hantzsch Thiazole Synthesis

-

Step 1 : Nucleophilic attack of thiourea on 4-fluorophenacyl bromide.

-

Step 2 : Cyclization via elimination of HBr to form the thiazole ring .

B. Acetylation

-

Step 1 : Activation of 2-(4-fluorophenoxy)acetic acid with DCC.

-

Step 2 : Nucleophilic acyl substitution by the pyrazole amine .

Comparative Reactivity Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(4-fluorophenoxy)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide exhibit promising anticancer properties. Studies have shown that thiazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The fluorinated phenyl groups enhance biological activity due to their electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes .

Antimicrobial Properties

The thiazole and pyrazole moieties present in this compound have been linked to antimicrobial activity. Research has demonstrated that similar structures can effectively combat bacterial and fungal infections, suggesting that this compound may also possess such properties. Investigations into structure-activity relationships (SAR) have revealed that modifications on the phenyl rings can significantly influence antimicrobial efficacy .

Pharmacological Studies

Mechanism of Action

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzyme targets involved in cell proliferation and apoptosis pathways. Understanding these interactions is crucial for optimizing the compound's therapeutic potential.

Case Studies

Several case studies have documented the effects of related compounds on various biological systems:

Drug Development

The unique structural features of this compound position it as a potential lead compound for new drug formulations. Ongoing research focuses on optimizing its pharmacokinetic properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets. It may bind to receptor sites or act as an enzyme inhibitor, thereby altering signaling pathways or catalytic activities. The presence of fluorine atoms is crucial, as they can influence the compound's affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ primarily in halogen substitution, heterocyclic core modifications, and side-chain variations. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Halogen Effects : Fluorine substituents (as in the target compound) improve metabolic stability and electronegativity compared to chlorine analogs, which may enhance hydrophobicity and insecticidal activity .

- Side-Chain Diversity: The acetamide group in the target compound contrasts with cyano () or thiophenemethyl () side chains, influencing solubility and bioactivity.

Inferences for the Target Compound :

Physicochemical Properties

Structural features influence key properties:

Table 3: Physicochemical Comparison

Key Notes:

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a novel synthetic derivative that combines elements of fluorophenoxy, thiazole, and pyrazole moieties. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews existing literature on the biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole rings. In a study evaluating various derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and hepatocarcinoma (HepG2) cells. The IC50 values for these compounds were reported to be as low as 2.41 µM, indicating strong antiproliferative activity comparable to established chemotherapeutic agents like Doxorubicin .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 2.41 | |

| Compound B | HepG2 | 2.23 | |

| Compound C | MCF-7 | 3.75 |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties . Research indicates that thiazole and pyrazole derivatives exhibit varying degrees of antibacterial activity. For instance, derivatives similar to the target compound have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative strains .

Table 2: Antimicrobial Activity of Thiazole-Pyrazole Derivatives

| Compound Name | Bacteria Tested | Activity | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | Effective | |

| Compound E | Escherichia coli | Moderate |

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, compounds with similar structures have been reported to possess anti-inflammatory properties . Studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines and pathways, making them candidates for further investigation in inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole-thiazole derivatives for their biological activities. One derivative exhibited significant apoptotic effects in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction . This study emphasizes the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. Purity validation :

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation?

Answer:

- Single-crystal XRD : Resolve stereochemical ambiguities. Crystals grown via slow evaporation (e.g., DCM/hexane) yield data with <i>R</i> < 0.06 .

- Advanced NMR : Use DEPT-135 and 2D COSY/HSQC to assign aromatic and heterocyclic protons .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Basic: How can preliminary biological activity screening be designed for this compound?

Answer:

- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .

- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced: How can researchers optimize the multi-step synthesis to improve yield and scalability?

Answer:

- Catalyst screening : Replace traditional coupling agents with Pd-catalyzed cross-coupling for pyrazole-thiazole linkage (e.g., Suzuki-Miyaura) .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) for thiazole cyclization .

- Workflow table :

| Step | Improvement | Yield Increase |

|---|---|---|

| Thiazole formation | Microwave irradiation | 75% → 89% |

| Acetamide coupling | EDC/HOBt → PyBOP | 68% → 82% |

Advanced: How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?

Answer:

- Standardize protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay buffers .

- Control compounds : Include reference inhibitors (e.g., Gefitinib for EGFR) to validate assay conditions .

- Statistical analysis : Apply ANOVA to compare inter-lab variability; report confidence intervals .

Advanced: What computational strategies predict binding modes and structure-activity relationships (SAR)?

Answer:

- Docking studies : Use AutoDock Vina with crystal structures (PDB: 1M17 for kinases) to map fluorophenyl-thiazole interactions .

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors from analogous acetamide-thiazoles .

- MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns runs in GROMACS) .

Advanced: How can advanced spectroscopic techniques resolve tautomerism in the pyrazole-thiazole core?

Answer:

- Variable-temperature NMR : Monitor proton shifts in DMSO-<i>d</i>₆ from 25°C to 80°C to detect tautomeric equilibria .

- NOESY : Identify spatial proximity between pyrazole NH and thiazole sulfur to confirm dominant tautomer .

- Solid-state NMR : Compare chemical shifts in crystalline vs. amorphous forms to rule out polymorphism .

Advanced: What crystallographic insights inform structure-activity relationships?

Answer:

- Dihedral angles : Fluorophenyl-thiazole orientation (e.g., 15–25° angles enhance π-π stacking with kinase ATP pockets) .

- Hydrogen bonding : Acetamide carbonyl forms key H-bonds with kinase hinge region (distance: 2.8–3.2 Å) .

- Packing analysis : Intermolecular C-F···H interactions improve solubility via crystal lattice modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.